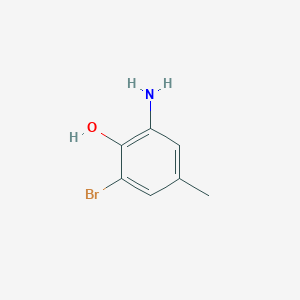

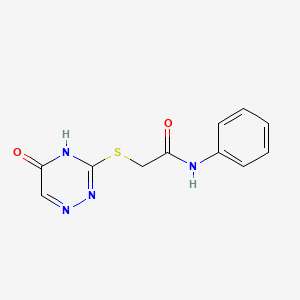

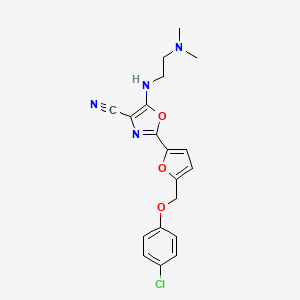

![molecular formula C30H28N4O4S2 B2500939 ethyl 2-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 536704-75-3](/img/structure/B2500939.png)

ethyl 2-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound , ethyl 2-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, is a complex molecule that appears to be related to various heterocyclic compounds synthesized for potential pharmacological applications. Although the exact compound is not directly mentioned in the provided papers, the structural motifs and synthetic methods described are relevant to understanding its properties and synthesis.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves starting materials such as ethyl 2-(benzimidazol-2-yl)-3-(dimethylamino)acrylate, which can be prepared under solvent-free conditions using focused microwave irradiation . This method provides a mild and efficient route to various pyrimido[1,6-a]benzimidazole derivatives. Similarly, the synthesis of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes involves the reaction of thiocarbamoyl derivatives with metal ions . These methods suggest that the compound could potentially be synthesized through similar pathways involving key intermediates and reactions under controlled conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques such as elemental analysis, spectral analysis (UV-Vis, IR, (1)H NMR, and EPR), conductance, thermal analysis, and magnetic moments . These techniques would likely be applicable in analyzing the molecular structure of the target compound, providing insights into its electronic configuration, bonding patterns, and overall molecular geometry.

Chemical Reactions Analysis

The reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates towards various active methylene reagents has been studied, leading to the formation of pyran, pyridine, and pyridazine derivatives . This indicates that the compound may also exhibit reactivity with different reagents, potentially leading to a diverse range of chemical reactions and products.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been inferred from their synthesis and structural analysis. For instance, the Schiff base ethyl 2-(2-hydroxybenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was synthesized via a condensation reaction and characterized by IR, 1H NMR, MS, and elemental analysis . These characterizations provide information on the compound's stability, solubility, and potential reactivity, which are essential for understanding its behavior in various environments and potential applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Activity A study by Abdel-Motaal et al. (2020) utilized a similar compound as a building block for synthesizing new heterocycles with potent anticancer activity against the colon HCT-116 human cancer cell line, highlighting the potential of these compounds in cancer research Abdel-Motaal, M., Alanzy, A. L., & Asem, M. (2020). Synthesis and in vitro Anticancer Activity of Novel Heterocycles Utilizing Thiophene Incorporated Thioureido Substituent as Precursors. Acta chimica Slovenica, 67(2), 560-569.

Heterocyclic Synthesis for Drug Development Mohareb et al. (2004) and Shams et al. (2010) explored the reactivity of related compounds to synthesize polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, as well as different heterocyclic derivatives including thiophene, thiazole, and pyrimidine rings. These studies demonstrate the compounds' utility in generating diverse heterocyclic systems with potential for drug development and biological investigations Mohareb, R., et al. (2004). Heteroatom Chemistry, 15, 300-306; Shams, H., et al. (2010). Molecules, 16, 52-73.

Antimicrobial and Antioxidant Studies Further research into the synthesis of lignan conjugates and related compounds has shown significant antimicrobial and antioxidant activities. Studies like those conducted by Raghavendra et al. (2016) indicate the potential for these synthesized compounds in treating microbial infections and as antioxidants Raghavendra, K., et al. (2016). Bioorganic & medicinal chemistry letters, 26(15), 3621-3625.

Electrochromic Properties Research by Bulut et al. (2004) on the electrochemical polymerization of compounds related to the one reveals their potential in developing electrochromic materials, demonstrating the versatility of these compounds beyond biological applications Bulut, U., et al. (2004). Journal of Macromolecular Science, Part A, 41, 937-947.

Wirkmechanismus

Target of action

Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in the development of new therapeutic derivatives.

Mode of action

The exact mode of action can vary depending on the specific derivative and target. Indole derivatives often work through electrophilic substitution, which occurs readily due to excessive π-electrons delocalization .

Biochemical pathways

Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . These can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The ADME properties of indole derivatives can vary widely depending on the specific compound. Many indole derivatives are biologically active pharmacophores, suggesting they have favorable pharmacokinetic properties .

Result of action

The result of action can vary depending on the specific derivative and target. Indole derivatives have been found to have diverse biological activities and therapeutic possibilities .

Action environment

The action, efficacy, and stability of indole derivatives can be influenced by a variety of environmental factors. These can include the presence of other compounds, pH, temperature, and more .

Eigenschaften

IUPAC Name |

ethyl 2-[[2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N4O4S2/c1-3-38-29(37)24-20-9-5-7-11-22(20)40-27(24)32-23(35)16-39-30-33-25-19-8-4-6-10-21(19)31-26(25)28(36)34(30)18-14-12-17(2)13-15-18/h4,6,8,10,12-15,31H,3,5,7,9,11,16H2,1-2H3,(H,32,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQENQXQBSMJENU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)C)NC6=CC=CC=C64 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

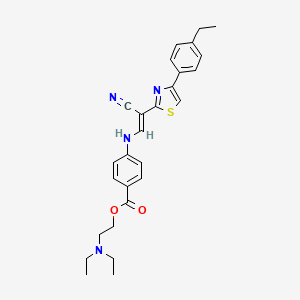

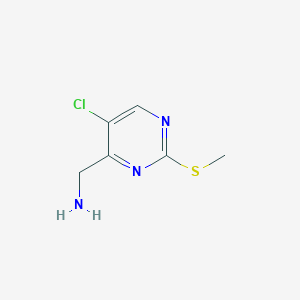

![2-((2-fluorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2500867.png)

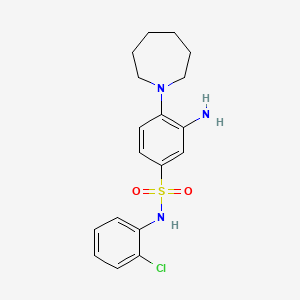

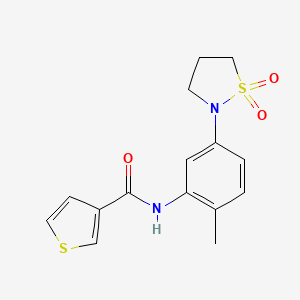

![(E)-N-[1-[5-Cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2500873.png)

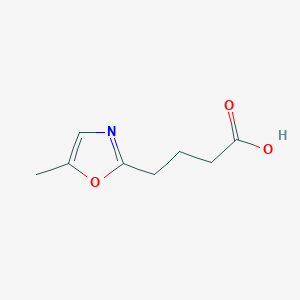

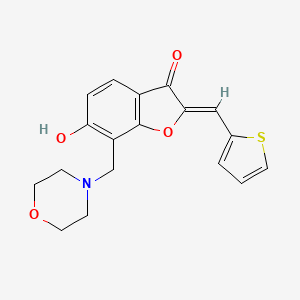

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-cyclohexylacetamide](/img/structure/B2500876.png)

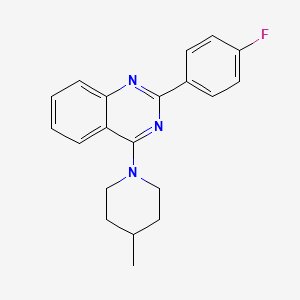

![N-methyl-N-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-pyrimidinyl]amine](/img/structure/B2500877.png)